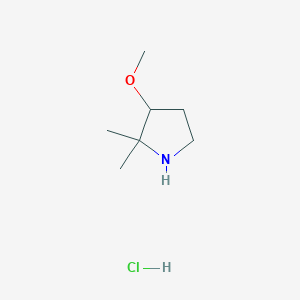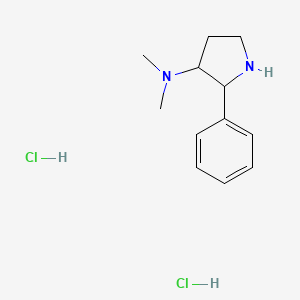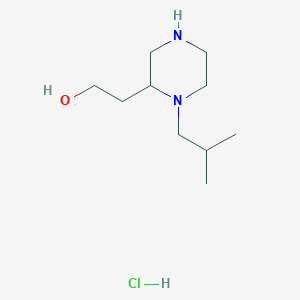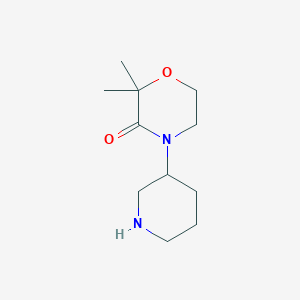
3-甲氧基-2,2-二甲基吡咯烷盐酸盐
描述
3-Methoxy-2,2-dimethylpyrrolidine hydrochloride is a chemical compound with a molecular formula of C7H16ClNO . It is also known by other names such as 3-MeO-2,2-dimethylpyrrolidine hydrochloride, MPDH, and 3-Methoxy-2,2.
Molecular Structure Analysis
The InChI code for 3-Methoxy-2,2-dimethylpyrrolidine hydrochloride is 1S/C8H17NO.ClH/c1-8(2)7(6-10-3)4-5-9-8;/h7,9H,4-6H2,1-3H3;1H . The molecular weight of this compound is 179.69 .Physical and Chemical Properties Analysis
The physical form of 3-Methoxy-2,2-dimethylpyrrolidine hydrochloride is oil . It is stored at a temperature of 4 degrees Celsius .科学研究应用
合成和反应性
化学合成:已经开发出各种方法来合成与 3-甲氧基-2,2-二甲基吡咯烷盐酸盐相关的化合物。例如,2-氯甲基-4-甲氧基-3,5-二甲基吡啶盐酸盐的合成展示了一个涉及 N-氧化、硝化、甲氧基化、酰基化、水解、氯化和盐化的多步骤过程 (戴贵,2004)。此类方法可以适应或启发用于合成或改性 3-甲氧基-2,2-二甲基吡咯烷盐酸盐以用于特定研究应用的技术。
重排反应:对 2,7-二甲基-3H-氮杂菲-3,6-二羧酸二甲酯的研究突出了碱催化的重排反应,该反应可以通过盐酸逆转,提供了对相关化合物反应性和潜在转化的见解 (M. Anderson & A. W. Johnson,1966)。
分子结构和光化学
晶体结构:对相关化合物晶体结构的研究提供了有关分子构型和相互作用的宝贵信息。2-氯甲基-3,5-二甲基-4-甲氧基/乙氧基-吡啶及其反应的衍生物的合成和晶体结构分析提供了对结构方面的见解,这些结构方面可能影响 3-甲氧基-2,2-二甲基吡咯烷盐酸盐在各个科学领域的性能和应用 (马森等,2018)。
光化学性质:对相关化合物光化学性质的研究,例如 5,5-二甲基-1H-吡咯-2(5H)-酮和 N-取代衍生物的合成和光化学行为,揭示了取代基对光化学反应性的影响。此信息对于理解甲氧基等修饰如何影响吡咯烷衍生物的光化学性质非常有价值 (Andreas Ihlefeld & P. Margaretha,1992)。
安全和危害
生化分析
Biochemical Properties
3-Methoxy-2,2-dimethylpyrrolidine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .
Cellular Effects
The effects of 3-Methoxy-2,2-dimethylpyrrolidine hydrochloride on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism and overall cell function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methoxy-2,2-dimethylpyrrolidine hydrochloride can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical properties and effects on cells. Long-term exposure to this compound may result in alterations in cellular function, which are important considerations for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3-Methoxy-2,2-dimethylpyrrolidine hydrochloride vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on metabolic pathways and cellular function. At higher doses, it can lead to toxic or adverse effects, including potential damage to cellular structures and disruption of metabolic processes. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research .
Metabolic Pathways
3-Methoxy-2,2-dimethylpyrrolidine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux and metabolite levels, leading to changes in overall metabolic activity. The specific pathways and enzymes involved are still being studied, but it is evident that this compound plays a significant role in modulating metabolic processes .
Transport and Distribution
Within cells and tissues, 3-Methoxy-2,2-dimethylpyrrolidine hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. Understanding the transport and distribution mechanisms is essential for determining the compound’s effects on cellular and tissue function .
属性
IUPAC Name |
3-methoxy-2,2-dimethylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(2)6(9-3)4-5-8-7;/h6,8H,4-5H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTIZWGHVAHRER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1)OC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-{[(tert-Butoxycarbonyl)amino]methyl}-6-oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1487260.png)





![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethane-1-sulfonamide](/img/structure/B1487272.png)





